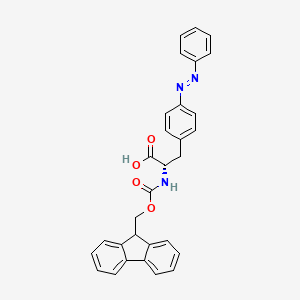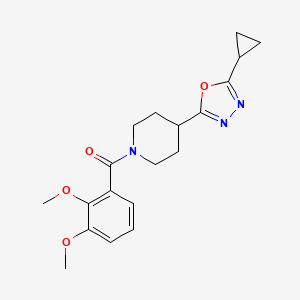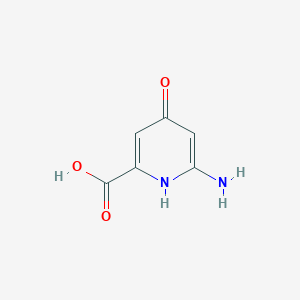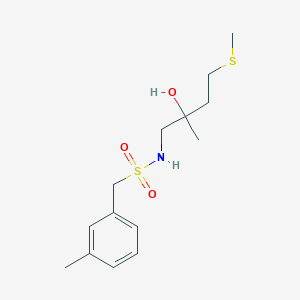
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide is an intricate organic compound. With its structure embedding functionalities from multiple chemical families, it serves as a critical piece in synthetic organic chemistry and pharmacology.
作用机制
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that a carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The inhibition of AKR1C3 by the compound affects the metabolism of certain substrates, such as dinitrobenzamide . This could potentially disrupt the normal functioning of the AKR1C3 enzyme, leading to downstream effects on the biochemical pathways in which it is involved.
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, which can disrupt the enzyme’s normal function and potentially lead to therapeutic effects in diseases where AKR1C3 is implicated, such as breast and prostate cancer .
准备方法
Synthetic routes and reaction conditions: This compound is synthesized through multi-step processes starting from basic organic molecules. Each step involves specific reagents and catalysts under controlled conditions such as temperature and pH.
Formation of 3,4-dihydroisoquinolin-2(1H)-yl:
Reagents: Appropriate aldehyde or ketone, ammonia or primary amine.
Conditions: Solvent medium, heat.
Integration into 4-oxo-4H-pyran scaffold:
Reagents: Aldol condensation with unsaturated ketones.
Conditions: Base-catalysis, room temperature.
Formation of acetamide side chain:
Reagents: Isopropylamine and acetic anhydride.
Conditions: Mild heating, typically between 50-70°C.
Industrial production methods: In an industrial setting, the synthesis is scaled up using bulk chemicals and industrial reactors. Continuous flow reactors are often employed to ensure consistent product quality and maximize yield, integrating purification steps like crystallization or distillation.
化学反应分析
Types of reactions it undergoes:
Oxidation: Generates respective N-oxides or sulfoxides.
Reduction: Reduces to primary alcohols or amines.
Substitution: Nucleophilic substitution at reactive sites.
Common reagents and conditions:
Oxidation: Use of oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Use of reducing agents like Lithium aluminium hydride (LiAlH4).
Substitution: Nucleophiles such as halides, under anhydrous conditions.
Major products formed from these reactions: The transformations yield derivatives like N-oxides, primary alcohols, substituted acetamides, each potentially with different pharmacological profiles.
科学研究应用
In Chemistry: Utilized in organic synthesis as intermediates for creating complex molecules. In Biology: Explores biochemical pathways due to its potential enzyme inhibition properties. In Medicine: Investigated as potential therapeutic agents in treating diseases, its structural components fitting into pharmacophore models. In Industry: Applied in the synthesis of specialized polymers and materials for electronic applications.
相似化合物的比较
Isoquinoline derivatives: Differ in their binding affinity and selectivity.
Pyran-based compounds: Exhibit varied reactivity based on substitutions on the pyran ring.
N-isopropylacetamide analogs: Differ in side chain structure, affecting solubility and bioavailability.
Uniqueness: The combination of the 3,4-dihydroisoquinoline and pyran structures in 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide is unique. This dual functionality is rare and presents both chemical versatility and potential for diverse biological activity.
Is there any more detailed info you need on any specific section?
属性
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-14(2)21-20(24)13-26-19-12-25-17(9-18(19)23)11-22-8-7-15-5-3-4-6-16(15)10-22/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWVBZFZHKVFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one](/img/structure/B2798387.png)

![(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2798389.png)

![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2798394.png)

![2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2798399.png)
![N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2798400.png)
![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2798401.png)
![1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2798404.png)
![2-cyano-N-(2,4-difluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2798405.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2798407.png)

